Accelerated Oxidative Addition in Cross-Coupling
The C–I bond of 5-iodo-3-(trifluoromethyl)pyridin-2(3H)-one undergoes oxidative addition to palladium(0) significantly faster than the C–Br bond of 5-bromo-3-(trifluoromethyl)pyridin-2(3H)-one or the C–Cl bond of its 5-chloro analog. In palladium-catalyzed carbonylative Suzuki couplings of pyridine halides, the order of reactivity decreases from iodo- to bromopyridines [1], a principle extended in recent methodology where aryl bromides are converted to iodides in situ to enable challenging cross-couplings that fail with bromides alone [2].
| Evidence Dimension | Relative oxidative addition reactivity (Pd⁰) |
|---|---|
| Target Compound Data | Iodo-pyridinone (C–I bond dissociation energy ~50 kcal/mol) |
| Comparator Or Baseline | Bromo-pyridinone (C–Br bond dissociation energy ~65 kcal/mol); Chloro-pyridinone (C–Cl bond dissociation energy ~80 kcal/mol) |
| Quantified Difference | Qualitative: I > Br > Cl; bromides require in situ iodination for difficult couplings |
| Conditions | Palladium-catalyzed carbonylative Suzuki cross-coupling (Tetrahedron 2003); in situ iodination/coupling in aqueous micellar medium (Chem Sci 2023) |
Why This Matters
Faster oxidative addition enables higher yields and milder conditions in cross-coupling functionalization, directly impacting synthetic efficiency and cost.
- [1] Couvé-Bonnaire, S.; Carpentier, J.-F.; Mortreux, A.; Castanet, Y. Tetrahedron 2003, 59, 2793–2799. Order of reactivity: iodo- > bromopyridines. View Source
- [2] Lipshutz, B. H. et al. Chem. Sci. 2023, 14, 13503–13507. In situ iodination of bromides to enable cross-coupling. View Source
